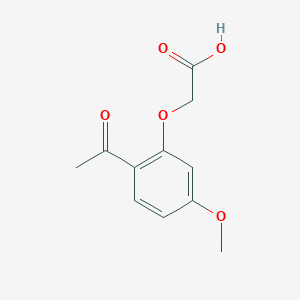

(2-Acetyl-5-methoxyphenoxy)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anti-mycobacterial Agent Synthesis

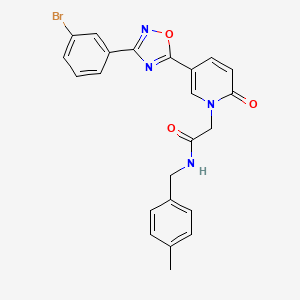

The derivatives of phenoxy acetic acid, including structures related to (2-Acetyl-5-methoxyphenoxy)acetic acid, have been synthesized and evaluated for their potential as anti-mycobacterial agents. The compounds showed inhibitory effects against Mycobacterium tuberculosis, highlighting their potential in the treatment of tuberculosis. Notably, chalcones derived from the condensation of 2-(4-formyl-2-methoxyphenoxy) acetic acid with various ketones showed significant anti-mycobacterial activities (Yar et al., 2006).

Antimicrobial Applications

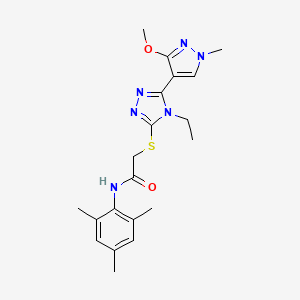

Novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and evaluated for their antimicrobial activities. These compounds exhibited significant activity against several strains of microbes, marking them as potential candidates for antimicrobial drug development (Noolvi et al., 2016).

Antiviral Research

Derivatives of substituted phenoxy acetic acid were synthesized and tested for their in vitro cytotoxicity and antiviral activity. While specific antiviral activity was not observed, the derivatives showcased different levels of cytotoxicity in human embryonic lung cells, indicating potential areas for further research in antiviral drug development (Shahar Yar et al., 2009).

Novel Antimycobacterial Derivatives

A series of phenoxyacetic acid derivatives were synthesized and tested for their activity against both regular and INH-resistant strains of Mycobacterium tuberculosis. Some compounds, such as 2{-[4-(1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid, demonstrated significant activity, pointing towards potential new avenues for tuberculosis treatment (Ali & Shaharyar, 2007).

Phenoxyacetic Acid Derivatives in Culture

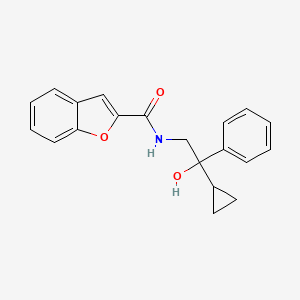

In a study focusing on the culture of Curvularia lunata, a series of phenylacetic acid derivatives were isolated. These compounds, including methyl 2-acetyl-5-hydroxy-3-methoxyphenylacetate, showcased various activities, with some inhibiting the growth of bacterial strains like Escherichia coli and Staphylococcus aureus. This highlights the potential of these derivatives in microbiological and pharmaceutical applications (Varma et al., 2006).

Future Directions

There is a paper that discusses a one-step approach for the synthesis of a previously unknown compound that is structurally similar to "(2-Acetyl-5-methoxyphenoxy)acetic acid" . This could potentially open up new avenues for the synthesis and study of “this compound” and related compounds in the future .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with protein kinase a and peroxisome proliferator-activated receptors (PPARδ/β) . These targets play crucial roles in cellular signaling and regulation of gene expression, respectively.

Mode of Action

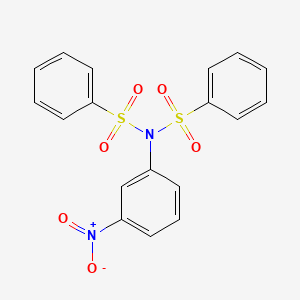

Based on its structural similarity to other phenoxyacetic acid derivatives, it may act through nucleophilic acyl substitution reactions . This involves the compound interacting with its targets, leading to changes in the targets’ activity and subsequent alterations in cellular processes.

Biochemical Pathways

This pathway is central to many metabolic processes, including the production of ketone bodies and acetate from acetyl-CoA in hepatocytes .

Result of Action

Similar compounds have been shown to exhibit lipid-lowering and hepatoprotective activity , suggesting potential therapeutic applications.

Properties

IUPAC Name |

2-(2-acetyl-5-methoxyphenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-7(12)9-4-3-8(15-2)5-10(9)16-6-11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPUGKVFRDJSMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide](/img/structure/B2749561.png)

![N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2749564.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one](/img/structure/B2749565.png)

![4-(3-fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2749567.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2749569.png)

![2-[(4-fluorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2749582.png)